molecular formula C8H9FN4O2 B13996626 (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene CAS No. 78604-33-8

(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene

Cat. No.: B13996626
CAS No.: 78604-33-8
M. Wt: 212.18 g/mol
InChI Key: NLFGLBGSOTVMQC-UHFFFAOYSA-N
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Description

(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to alkylate DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with ethyl fluoroacetate under basic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to yield the desired triazene compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of triazene compounds generally involves large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The triazene moiety can be cleaved to form the corresponding amine and diazonium salt.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the amine and diazonium salt.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

    Biology: Studied for its potential as a DNA-alkylating agent with anticancer properties.

    Medicine: Investigated for its cytotoxic effects on cancer cells and its ability to overcome drug resistance.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, which forms covalent bonds with the triazene moiety.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-2-ene: A structural isomer with similar chemical properties.

    (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-3-ene: Another isomer with potential biological activity.

    (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-4-ene: A related compound with distinct reactivity.

Uniqueness

(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy as an anticancer agent.

Properties

CAS No.

78604-33-8

Molecular Formula

C8H9FN4O2

Molecular Weight

212.18 g/mol

IUPAC Name

N-(2-fluoroethyldiazenyl)-2-nitroaniline

InChI

InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11)

InChI Key

NLFGLBGSOTVMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-]

Origin of Product

United States

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